3-Fluoro-4-morpholinoaniline hydrochloride
Overview
Description
3-Fluoro-4-morpholinoaniline is a fluorinated aniline linked to a morpholine . It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-morpholinoaniline is C10H13FN2O . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups .Chemical Reactions Analysis
By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases .Physical and Chemical Properties Analysis
3-Fluoro-4-morpholinoaniline is a solid at 20 degrees Celsius . Its molecular weight is 196.23 g/mol .Scientific Research Applications
Synthesis of Antimicrobial Agents
3-Fluoro-4-morpholinoaniline hydrochloride is employed in the synthesis of sulfonamides and carbamates with notable antimicrobial activity. These compounds have been synthesized in good yields and exhibit potent antimicrobial potency against several bacterial strains and fungi. Molecular docking studies further reveal the potential binding affinities and orientations of these synthesized compounds at the active sites of target enzymes, indicating their effectiveness as antimicrobial agents (Janakiramudu et al., 2017).
Applications in Neurokinin-1 Receptor Antagonism
Although not directly mentioned as this compound, a structurally related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates high affinity and oral activity as an h-NK(1) receptor antagonist. This suggests potential utility in clinical settings for conditions such as emesis and depression, highlighting the versatility of morpholinoaniline derivatives in medical research (Harrison et al., 2001).
Development of Fluorescent Probes
A morpholine-type naphthalimide chemsensor, designed for trivalent metal ion detection in living cells, illustrates the application of morpholine derivatives in cellular imaging. This particular probe, capable of targeting lysosomes, demonstrates significant selectivity and sensitivity toward Fe3+, Al3+, and Cr3+ ions. It showcases the role of morpholine-based compounds in developing advanced tools for biochemical and biomedical research (Ye et al., 2019).
Antidepressant Activity Study
The synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for its antidepressant activities provide insights into the therapeutic potential of morpholine derivatives. This example underscores the ongoing exploration of morpholine-based compounds in pharmacological studies aimed at identifying new treatments for depression (Yuan, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Fluoro-4-morpholinoaniline hydrochloride is an important intermediate of the antibiotic drug linezolid . It is known to interact with bacterial topoisomerase II gyrase A, a key enzyme involved in DNA replication . This interaction inhibits the function of the enzyme, thereby disrupting bacterial growth .
Mode of Action
The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, this compound reacts with aldehyde to form Schiff bases . These Schiff bases are known to inhibit biofilm formation, showing better inhibition than linezolid .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by interacting with topoisomerase II gyrase A . This interaction disrupts the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . As a result, bacterial growth is inhibited .
Pharmacokinetics
It is metabolized in the liver and excreted primarily in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By interacting with topoisomerase II gyrase A and disrupting DNA replication, the compound prevents bacteria from multiplying . This makes it a valuable compound in the development of antimicrobial agents .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-morpholinoaniline hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It interacts with enzymes such as topoisomerase II and proteins involved in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can inhibit the activity of these enzymes and proteins, thereby preventing cancer cell growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can downregulate the expression of genes involved in cell survival and upregulate genes associated with apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as topoisomerase II, inhibiting their activity. This binding interaction often involves the formation of hydrogen bonds and other non-covalent interactions. Additionally, it can inhibit the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that its inhibitory effects on cancer cells can persist over time, although the degree of inhibition may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, it may cause adverse effects such as toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of cancer cell growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into several intermediate products, which may also have biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, particularly those with high metabolic activity, such as cancerous tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus of cells, where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSSVBSBPDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677610 | |
Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94442-23-6, 2689-38-5 | |
Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.